2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(5-methyl-1,3-thiazol-2-yl)acetamide
Overview
Description
2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(5-methyl-1,3-thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C8H9N5OS3 and its molecular weight is 287.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 286.99692345 g/mol and the complexity rating of the compound is 282. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Anticancer Potential
Research into 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(5-methyl-1,3-thiazol-2-yl)acetamide derivatives has shown promising applications in anticancer therapy. Studies have highlighted the synthesis of various analogs targeting cancer cell lines, demonstrating significant cytotoxic effects. For instance, certain derivatives exhibited potent cytotoxic results against breast cancer, indicating the potential for these compounds in cancer treatment. Molecular modeling and docking studies further support their effectiveness by revealing favorable interactions with cancer-related targets (Sraa Abu-Melha, 2021; U. A. Çevik et al., 2020).
Glutaminase Inhibition
In the context of targeting metabolic pathways in cancer, derivatives of this compound have been studied as glutaminase inhibitors. These inhibitors aim to attenuate cancer growth by inhibiting glutamine metabolism within tumor cells. Notably, certain analogs maintain the inhibitory potency of known inhibitors while offering improved drug-like properties, such as better solubility, highlighting their therapeutic potential (K. Shukla et al., 2012).
Insecticidal Properties
Exploration of this compound derivatives for agricultural use has uncovered their insecticidal properties. Certain compounds synthesized from this chemical backbone demonstrated significant activity against agricultural pests, such as the cotton leafworm. This suggests potential applications in pest management, contributing to the protection of crops from pest-related damages (A. Fadda et al., 2017).
Antimicrobial Activity
The antimicrobial potential of this compound and its derivatives has also been a subject of research. Compounds derived from this structure have shown effectiveness against various Gram-positive and Gram-negative bacteria. This indicates a promising avenue for the development of new antimicrobial agents, which is crucial in the face of rising antibiotic resistance (G. S. Lewis & P. Nelson, 1979).
Properties
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-methyl-1,3-thiazol-2-yl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5OS3/c1-4-2-10-7(16-4)11-5(14)3-15-8-13-12-6(9)17-8/h2H,3H2,1H3,(H2,9,12)(H,10,11,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKVAWOQHXLDOQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)CSC2=NN=C(S2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5OS3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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